molecular formula C8H7FN2 B8379627 4-Ethyl-3-fluoro-2-pyridinecarbonitrile

4-Ethyl-3-fluoro-2-pyridinecarbonitrile

Cat. No.: B8379627
M. Wt: 150.15 g/mol
InChI Key: HBSOAVSNVFXXRW-UHFFFAOYSA-N
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Description

4-Ethyl-3-fluoro-2-pyridinecarbonitrile is a versatile fluorinated heterocyclic building block designed for advanced research and development applications. This compound integrates multiple functional groups—ethyl, fluorine, and nitrile—on a pyridine ring, making it a valuable intermediate in medicinal chemistry and materials science. In pharmaceutical research, this scaffold is instrumental in synthesizing potential active pharmaceutical ingredients (APIs). The fluorine atom and nitrile group are key motifs found in many drug molecules, as they can influence a compound's binding affinity, metabolic stability, and overall pharmacokinetic properties. For instance, related 3-fluoro-2-pyridinecarbonitrile derivatives have been used to develop negative allosteric modulators for glutamate receptors, which are targets for central nervous system diseases . The presence of the ethyl group may offer additional opportunities for fine-tuning lipophilicity and steric bulk. Beyond medicinal applications, this compound holds significant value in materials science. Pyridinecarbonitriles are key precursors for constructing functional materials, including aggregation-induced emission (AIE) molecules and organic phosphorescent materials . The molecular structure allows for further derivatization via cross-coupling reactions, such as the Sonogashira reaction, to attach various chromophores or functional groups, enabling the creation of novel materials with tailored electronic or photophysical properties . Handling and Safety: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. As with similar nitrile compounds, it is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation . It is recommended to store the product in a cool, dry place, in a tightly sealed container, and away from strong oxidizing agents.

Properties

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

IUPAC Name

4-ethyl-3-fluoropyridine-2-carbonitrile

InChI

InChI=1S/C8H7FN2/c1-2-6-3-4-11-7(5-10)8(6)9/h3-4H,2H2,1H3

InChI Key

HBSOAVSNVFXXRW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=C1)C#N)F

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics (Inferred from Analogous Compounds):

  • Molecular Formula : C₅H₈Br (unsaturated variant) vs. C₅H₁₁Br (saturated variant).
  • Structure : The double bond in 1-bromo-3-methyl-1-butene likely results in vinylic bromine, which differs in reactivity from allylic bromides (e.g., 1-bromo-3-methyl-2-butene) .
  • Synthesis : Similar bromoalkenes are synthesized via hydrobromination of dienes or alkenes. For example, 1-bromo-3-methyl-2-butene is prepared by reacting isoprene with PBr₃/SiO₂ at -8°C .

Comparison with Similar Compounds

The following table and analysis compare 1-bromo-3-methyl-1-butene with structurally related brominated compounds, emphasizing physical properties, reactivity, and applications.

Table 1: Comparative Analysis of Brominated Compounds

Compound Molecular Formula Structure Type CAS Boiling Point (°C) Key Reactivity/Applications Safety/Regulatory Notes
1-Bromo-3-methyl-1-butene C₅H₈Br Vinylic bromide N/A ~120–130 (est.) Electrophilic addition reactions Limited data; assume flammability
1-Bromo-3-methyl-2-butene C₅H₉Br Allylic bromide 870-63-3 135–137 SN2 alkylation, polymer intermediates Irritant; use in ventilated areas
1-Bromo-3-methylbutane C₅H₁₁Br Saturated bromide 107-82-4 149–151 Pharmaceuticals, agrochemicals UN2341; toxic upon inhalation
3-Bromo-oxetane C₃H₅BrO Cyclic ether 39267-79-3 85–90 (est.) Ring-opening polymerization Corrosive; handle with PPE

Reactivity and Functional Group Analysis

1-Bromo-3-methyl-1-butene (Hypothetical) :

  • The vinylic bromine (directly attached to a double-bonded carbon) would exhibit resistance to nucleophilic substitution (SN2) due to steric hindrance and poor leaving-group activation. However, it may undergo electrophilic additions (e.g., hydrohalogenation) or serve as a diene in Diels-Alder reactions.

1-Bromo-3-methyl-2-butene :

  • As an allylic bromide, this compound is highly reactive in SN2 reactions due to stabilization of the transition state by the adjacent double bond. It is widely used in synthesizing terpenes and pharmaceuticals .

1-Bromo-3-methylbutane :

  • A saturated primary bromide, this compound undergoes efficient SN2 reactions. Its higher boiling point (149–151°C) compared to unsaturated analogs reflects stronger van der Waals forces .

Preparation Methods

Route 1: Sequential Halogen Replacement

  • Starting Material : 2,3-Dichloro-4-ethylpyridine

  • Step 1 : Fluorination at 3-position via Halex reaction (KF, DMF, 130°C).

  • Step 2 : Cyanation at 2-position using PTC-mediated substitution (KCN, Aliquat 336).

  • Overall Yield : ~75% (estimated)

  • Challenges : Regioselective fluorination requires precise temperature control.

Route 2: Ring Construction via Cyclization

  • Hantzsch Pyridine Synthesis : Condensation of ethyl acetoacetate, ammonia, and 3-fluoro-2-cyanoacetate derivatives.

  • Limitations : Low regiocontrol for multi-substituted pyridines.

Comparative Analysis of Methods

MethodStarting MaterialKey ReactionYieldScalability
PTC Cyanation2-Chloro-4-ethyl-3-fluoroNucleophilic substitution90%High
Halex Fluorination3-Chloro-4-ethyl-2-cyanoHalogen exchange60–70%Moderate
Cross-Coupling4-Bromo-3-fluoro-2-cyanoSuzuki-Miyaura50–60%Low

Q & A

Q. Table 1: Example Reaction Conditions for Analogous Compounds

CompoundMethodYieldReference
4-Chloro-2-pyridinecarbonitrileNucleophilic substitution85%
2-Amino-4-arylpyridinecarbonitrileSolvent-free, NaOEt>90%

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substituent positions. Fluorine’s strong electronegativity causes distinct splitting patterns (e.g., 3JHF^3J_{H-F} coupling in pyridine rings) .
  • X-ray Crystallography : Resolve crystal packing and substituent orientation. For example, monoclinic systems (e.g., space group P21/nP2_1/n) with unit cell parameters a=9.52 A˚a = 9.52\ \text{Å}, b=13.88 A˚b = 13.88\ \text{Å}, β=97.8\beta = 97.8^\circ are typical for fluorinated pyridines .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (m/zm/z 190.05 for C8H6FN2C_8H_6FN_2).

Advanced: How can researchers resolve contradictions in spectral data, such as unexpected coupling constants in 19F^{19}\text{F}19F NMR?

Answer:
Discrepancies often arise from conformational flexibility or intermolecular interactions. Strategies include:

  • Variable Temperature NMR : Identify dynamic effects (e.g., rotational barriers around the ethyl group) .
  • DFT Calculations : Compare experimental 19F^{19}\text{F} chemical shifts with computed values (B3LYP/6-311+G(d,p)) to validate electronic environments .
  • Crystallographic Validation : Cross-reference NMR data with X-ray-derived bond angles (e.g., C-F bond length ~1.34 Å) to confirm substituent geometry .

Advanced: What role does this compound play in multicomponent reactions (MCRs) for generating polycyclic scaffolds?

Answer:
Pyridinecarbonitriles act as electrophilic partners in MCRs due to their electron-deficient aromatic rings. For example:

  • Cyclocondensation : React with enamines or ketones to form fused pyrano-pyridines (e.g., 4a,5,6,7-tetrahydro derivatives) under basic conditions .
  • Catalysis : Use Lewis acids (e.g., ZnCl2_2) to enhance regioselectivity in reactions with aldehydes and malononitrile .

Q. Table 2: Example MCR Outcomes

ReactantsProduct ScaffoldKey ConditionsReference
Malononitrile + 4-piperidonePyrano[3,2-c]pyridineNaOEt, MeOH, reflux

Advanced: How can computational models predict the reactivity of this compound in metal-catalyzed cross-couplings?

Answer:

  • DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The cyano group (-CN) and fluorine atom are key reactive centers .
  • Ligand Design : Model Pd-catalyzed couplings (e.g., Suzuki-Miyaura) by analyzing steric effects of the ethyl group on transition-state geometries .
  • Solvent Effects : Use COSMO-RS to simulate polarity impacts on reaction rates in DMF or THF .

Advanced: What strategies mitigate decomposition risks during storage or handling of fluorinated pyridinecarbonitriles?

Answer:

  • Storage : Keep under inert gas (N2_2/Ar) at −20°C to prevent hydrolysis of the cyano group .
  • Stability Assays : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradants (e.g., hydrolyzed amides) .
  • Handling : Use anhydrous solvents and gloveboxes to minimize moisture exposure .

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